

Manicol (Mannitol): A Comparative Performance Analysis in Clinical Applications

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Compound of Interest

Compound Name: *Manicol*

Cat. No.: *B1236642*

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This guide provides a comprehensive performance benchmark of **Manicol** (Mannitol) against established control agents in three key clinical applications: management of cystic fibrosis, reduction of intracranial pressure, and bowel preparation for colonoscopy. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Manicol**'s therapeutic potential and positioning.

Management of Cystic Fibrosis: Inhaled Manicol vs. Hypertonic Saline

In the management of cystic fibrosis, inhaled **Manicol** is utilized as a mucoactive agent to improve airway clearance. A primary comparator in this indication is nebulized hypertonic saline, which also functions as an osmotic agent to hydrate airway secretions.

Data Presentation

Performance Metric	Inhaled Manicol (Soluble)	5% Hypertonic Saline	Reference
Mean FEV1 Change from Baseline	+4.5% (p=0.031)	No significant change	[1][2]
Mean FVC Change from Baseline	+4.5%	No significant change	[1][2]
Mean FEF25-75% Change from Baseline	+3.6%	No significant change	[1][2]
Common Adverse Events	Cough, pharyngolaryngeal pain, bronchospasm, haemoptysis	Not detailed in study	[3]

FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity; FEF25-75%: Forced Expiratory Flow between 25% and 75% of FVC.

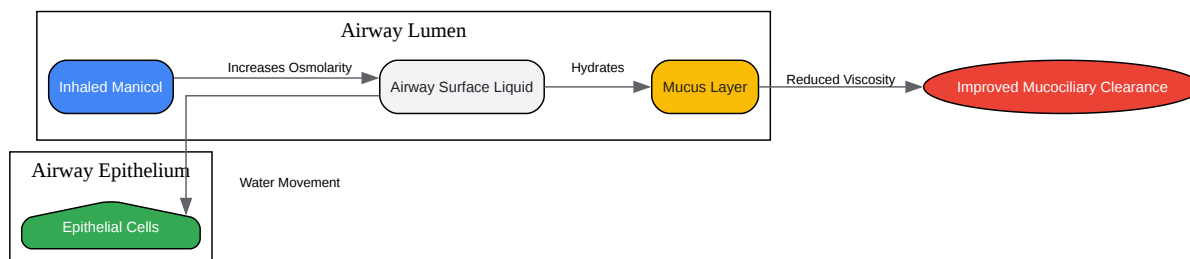
Experimental Protocol: Inhaled Manicol for Cystic Fibrosis

A clinical trial was conducted on pediatric patients with cystic fibrosis (≥ 5 years of age) to evaluate the efficacy of inhaled soluble **Manicol** compared to 5% hypertonic saline.[1]

- Patient Recruitment: 30 children with a confirmed diagnosis of cystic fibrosis were enrolled in the study.
- Group Allocation: Patients were randomly divided into two treatment groups: soluble **Manicol** and 5% hypertonic saline.
- Baseline Measurement: A baseline spirometry test was performed for all participants to measure FEV1, FVC, and FEF25-75%.
- Treatment Administration:

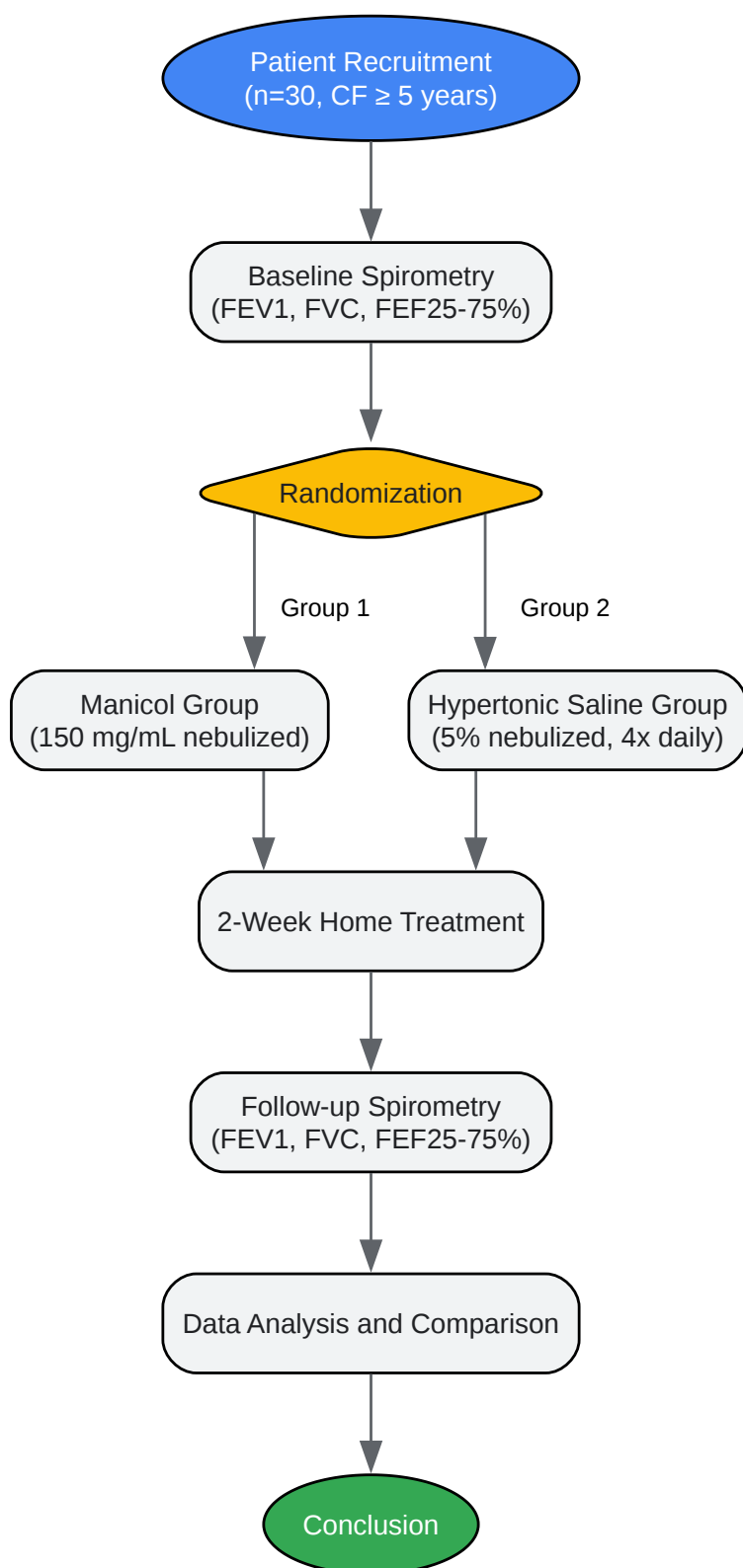
- **Manicol** Group: Received a nebulized solution of 150 mg/mL soluble **Manicol**. This was prepared by combining 3 cc of 20% **Manicol** with 1 cc of 0.9% saline.[1]
- Hypertonic Saline Group: Received 5 cc of 5% hypertonic saline via a nebulizer four times a day.[1]
- Treatment Duration: Both groups continued their respective treatments at home for a period of two weeks.
- Follow-up Measurement: After the two-week treatment period, a second spirometry test was conducted to measure FEV1, FVC, and FEF25-75%.
- Data Analysis: The changes in spirometry parameters from baseline were calculated and compared between the two groups to determine the relative efficacy of the treatments.

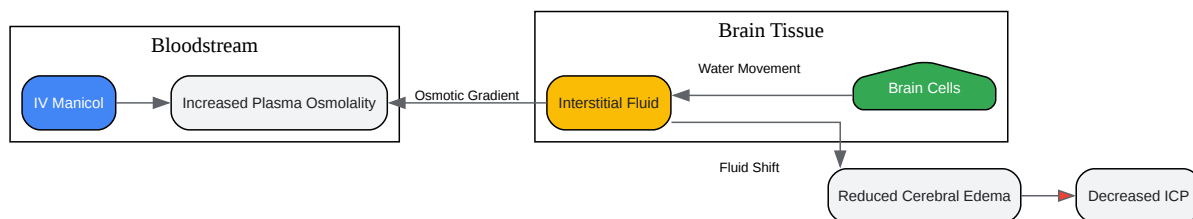
Visualizations

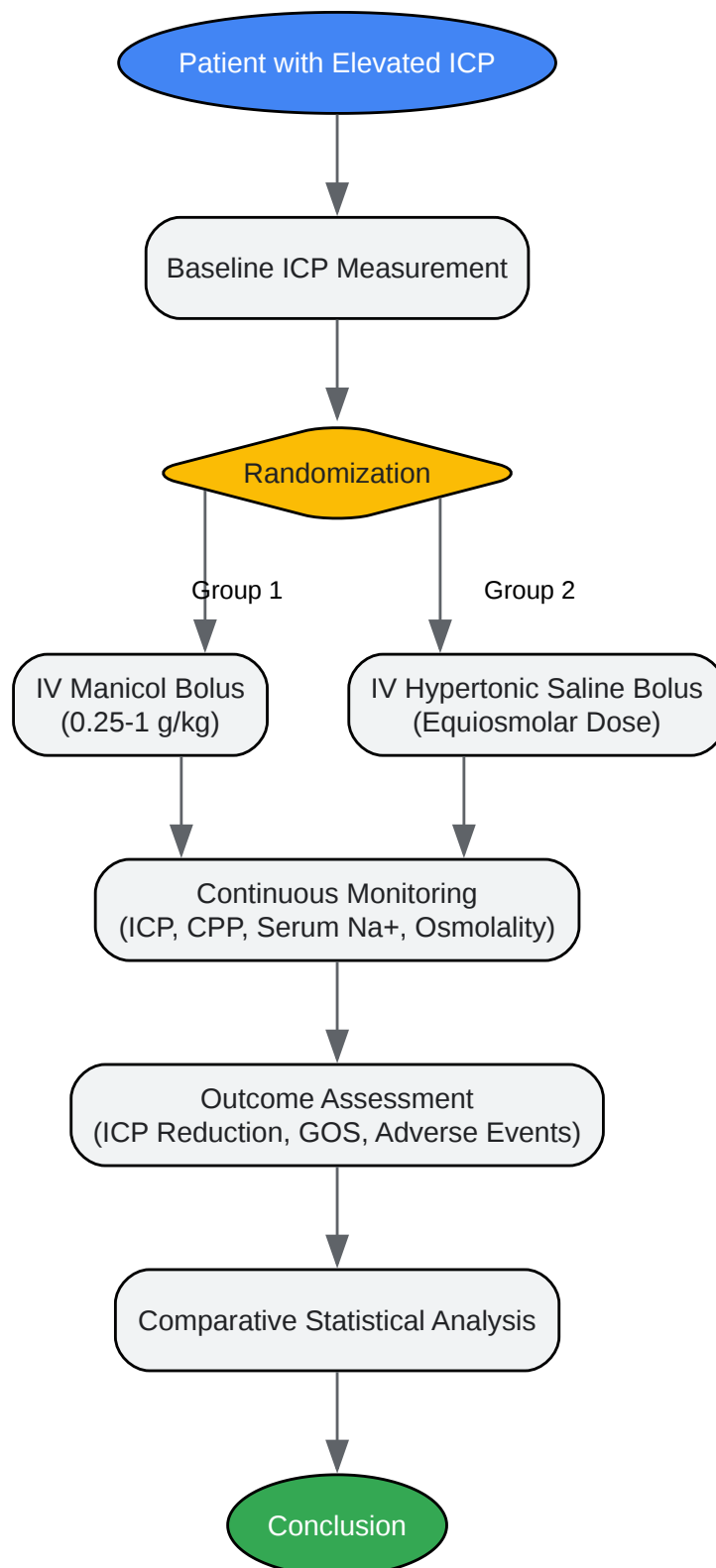


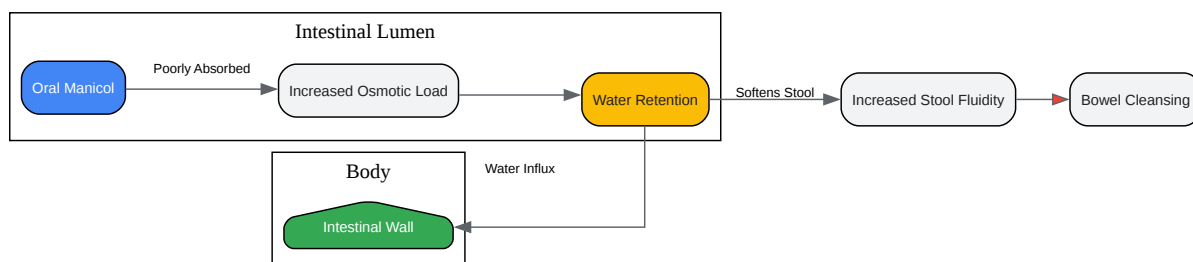
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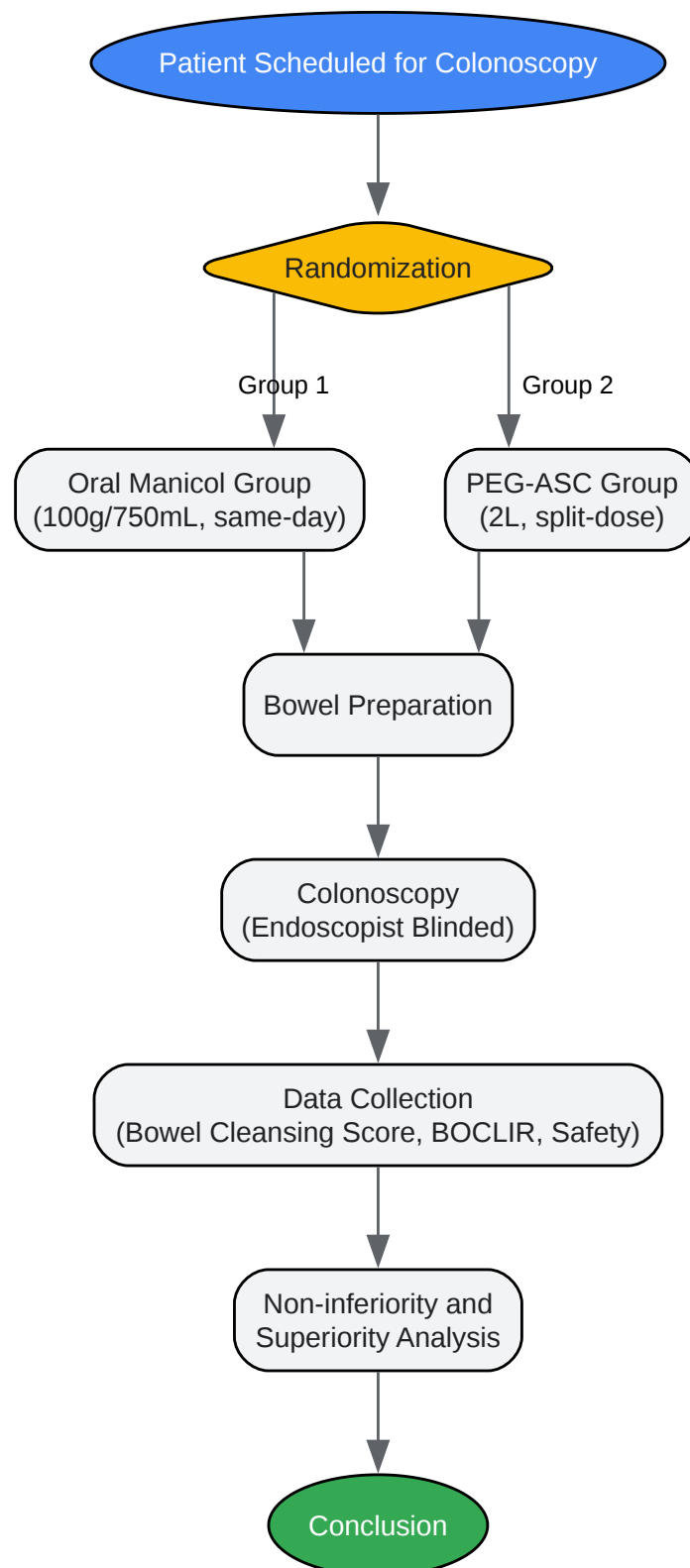
Mechanism of Inhaled **Manicol** in Cystic Fibrosis.











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